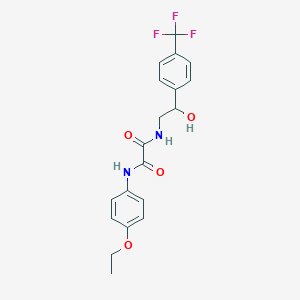

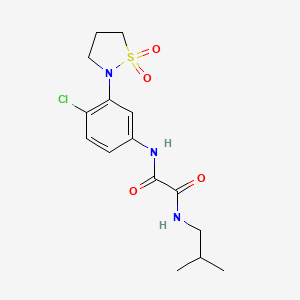

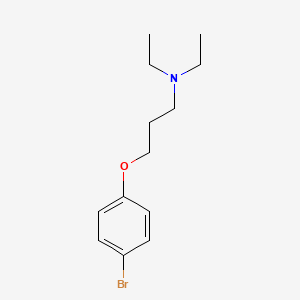

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, also known as FNH, is a chemical compound that has been extensively studied for its various scientific applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies. In

Applications De Recherche Scientifique

Synthesis and Characterization

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively studied for their synthesis and molecular structure. The synthesis of these compounds involves complex chemical reactions, with the structures confirmed through various spectroscopic methods. Karrouchi et al. (2021) synthesized a related compound and confirmed its structure using spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS, while also performing molecular docking studies to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Potential Biological Activities

Various derivatives of this chemical have shown potential in biological applications. For instance, Hassan et al. (2020) synthesized a series of Nitrofurantoin® analogues involving the furan and pyrazole scaffolds to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020). Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives and assessed their in vivo anti-inflammatory and in vitro antibacterial activities, finding that some compounds exhibited high anti-inflammatory and antibacterial activity (Ravula et al., 2016).

Antimicrobial Properties

The antimicrobial properties of these derivatives have been a focus of several studies. A study conducted in 2021 examined the antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehydes, demonstrating promising results against certain strains of bacteria and fungi, suggesting the potential of these compounds in creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The resulting compound is then treated with a base to deprotonate the hydrazide group, which is subsequently acylated with (E)-3-bromoacryloyl chloride to afford the final product.", "Starting Materials": [ "Furan-2-carboxylic acid hydrazide", "4-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "(E)-3-bromoacryloyl chloride" ], "Reaction": [ "Step 1: Condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with ethyl acetoacetate in the presence of piperidine to yield the pyrazole ring.", "Step 3: Deprotonation of the hydrazide group with sodium ethoxide in ethanol.", "Step 4: Acylation of the deprotonated hydrazide with (E)-3-bromoacryloyl chloride in the presence of triethylamine to afford the final product." ] } | |

Numéro CAS |

1285536-14-2 |

Nom du produit |

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide |

Formule moléculaire |

C15H11N5O4 |

Poids moléculaire |

325.284 |

Nom IUPAC |

5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |

Clé InChI |

DUFNBILXFNXADS-CXUHLZMHSA-N |

SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)